molecular formula C9H8N2O2S2 B14650461 2-Thiophenesulfonamide, N-2-pyridinyl- CAS No. 53442-49-2

2-Thiophenesulfonamide, N-2-pyridinyl-

Cat. No.: B14650461
CAS No.: 53442-49-2
M. Wt: 240.3 g/mol
InChI Key: SFJYLJBWDJNWSW-UHFFFAOYSA-N
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Description

2-Thiophenesulfonamide, N-2-pyridinyl- is a chemical compound with the molecular formula C9H8N2O2S2 and a molecular weight of 240.3 g/mol . This compound is characterized by the presence of a thiophene ring and a pyridine ring, connected through a sulfonamide group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenesulfonamide, N-2-pyridinyl- typically involves the reaction of 2-thiophenesulfonyl chloride with 2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of 2-Thiophenesulfonamide, N-2-pyridinyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Thiophenesulfonamide, N-2-pyridinyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Thiophenesulfonamide, N-2-pyridinyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiophenesulfonamide, N-2-pyridinyl- involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the treatment of glaucoma .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophenesulfonamide, N-2-pyridinyl- is unique due to the presence of both the thiophene and pyridine rings, which confer specific chemical and biological properties. Its ability to act as a carbonic anhydrase inhibitor and its versatility in various chemical reactions make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

53442-49-2

Molecular Formula

C9H8N2O2S2

Molecular Weight

240.3 g/mol

IUPAC Name

N-pyridin-2-ylthiophene-2-sulfonamide

InChI

InChI=1S/C9H8N2O2S2/c12-15(13,9-5-3-7-14-9)11-8-4-1-2-6-10-8/h1-7H,(H,10,11)

InChI Key

SFJYLJBWDJNWSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=CS2

solubility

>36 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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